3,3,6,6-Tetramethylpiperazin-2-one

Description

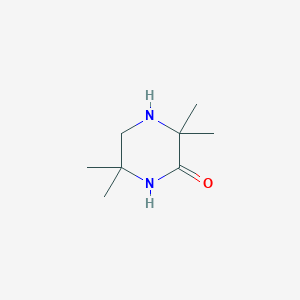

3,3,6,6-Tetramethylpiperazin-2-one is a cyclic amide belonging to the piperazinone family, characterized by a six-membered ring containing two nitrogen atoms and a ketone group. The molecule features four methyl groups at the 3- and 6-positions, which confer steric hindrance and influence its conformational stability and reactivity. This compound is often utilized as a precursor or intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active molecules or functional materials. Its rigid structure and electron-rich amide group make it a versatile scaffold for derivatization, enabling the introduction of diverse substituents to modulate physicochemical properties .

Properties

CAS No. |

4512-48-5 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

3,3,6,6-tetramethylpiperazin-2-one |

InChI |

InChI=1S/C8H16N2O/c1-7(2)5-9-8(3,4)6(11)10-7/h9H,5H2,1-4H3,(H,10,11) |

InChI Key |

BOJUSAPHGWBWBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC(C(=O)N1)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound 3,3,6,6-tetramethylpiperazin-2-one serves as a core structure in several derivatives synthesized for structure-activity relationship (SAR) studies. Below is a detailed comparison with its analogs, focusing on structural variations, substituent effects, and spectral characteristics (Table 1).

Table 1: Key Structural and Spectral Features of this compound Derivatives

| Compound ID | Substituents on Aryl Rings | Key Spectral Observations | Impact on Properties |

|---|---|---|---|

| 4f | 4-Chlorophenyl, Phenyl | Distinct $ ^1H $-NMR aromatic proton shifts (δ 7.2–7.5 ppm); IR C=O stretch at ~1700 cm$ ^{-1} $ | Moderate polarity due to halogen and aromatic groups; enhanced crystallinity |

| 4g | 4-Chlorophenyl, 4-Nitrophenyl | Strong IR absorption at ~1520 cm$ ^{-1} $ (NO$ _2 $); $ ^{13}C $-NMR nitro carbon at ~148 ppm | Electron-withdrawing nitro group increases thermal stability; reduced solubility in polar solvents |

| 4h | 4-Chlorophenyl, 3-Nitrophenyl | Split $ ^1H $-NMR peaks (meta-substitution effect); UV-Vis λ$ _{\text{max}} $ at 320 nm | Meta-nitro substitution alters electronic distribution, affecting reactivity in nucleophilic reactions |

| 4i | 4-Chlorophenyl, 4-Bromophenyl | $ ^1H $-NMR coupling patterns reflect bromine’s inductive effect; higher molecular weight (Br) | Increased lipophilicity; potential for halogen bonding in crystal packing |

| 4j | 4-Chlorophenyl, 4-Fluorophenyl | $ ^{19}F $-NMR signal at ~-110 ppm; IR C-F stretch at ~1250 cm$ ^{-1} $ | Fluorine’s electronegativity enhances metabolic stability; improved bioavailability |

| 4k | 4-Chlorophenyl, 4-Methylphenyl | $ ^1H $-NMR methyl resonance at δ 2.3 ppm; reduced IR polarity | Methyl group boosts hydrophobicity; lowers melting point |

| 4l | 4-Chlorophenyl, 4-Methoxyphenyl | $ ^1H $-NMR methoxy peak at δ 3.8 ppm; IR O-H stretch (if hydrolyzed) | Methoxy group improves solubility in polar aprotic solvents; electron-donating effect stabilizes intermediates |

| 4m | 4-Chlorophenyl, 4-Hydroxyphenyl | Broad IR O-H stretch (~3400 cm$ ^{-1} $); pH-dependent $ ^1H $-NMR shifts | Hydroxyl group enables hydrogen bonding; enhances solubility in aqueous media |

| 4a | 4-Chlorophenyl, 4-Cyanophenyl | $ ^{13}C $-NMR nitrile carbon at ~118 ppm; UV absorbance at 280 nm | Cyano group introduces strong electron-withdrawing character; modifies redox behavior |

Key Findings from Comparative Analysis

Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) increase the electrophilicity of the piperazinone core, enhancing reactivity in Michael addition or cycloaddition reactions . Electron-donating groups (e.g., methoxy, methyl) stabilize resonance structures, as evidenced by redshifted UV-Vis spectra in derivatives like 4l and 4k.

Solubility and Lipophilicity :

- Polar substituents (hydroxyl, methoxy) improve aqueous solubility (e.g., 4m, 4l), whereas halogens (Cl, Br) and nitriles (4a) increase logP values, favoring membrane permeability .

Thermal and Chemical Stability :

- Nitro-substituted derivatives (4g, 4h) exhibit higher thermal stability (TGA data inferred from IR degradation thresholds) but are prone to photodegradation due to UV absorption.

Spectral Signatures: $ ^1H $-NMR aromatic shifts correlate with substituent electronic effects (e.g., deshielding in nitro derivatives). IR carbonyl stretches remain consistent (~1700 cm$ ^{-1} $), confirming the intact piperazinone core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.